molecular formula C12H14BrClO B8618327 1-Bromo-2-chloro-3-(cyclohexyloxy)benzene

1-Bromo-2-chloro-3-(cyclohexyloxy)benzene

Cat. No. B8618327
M. Wt: 289.59 g/mol
InChI Key: MAXDMMQSOYUMRE-UHFFFAOYSA-N
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Patent
US08940737B2

Procedure details

The title compound was prepared by substituting for cyclohexanol for (3-(dimethylamino)phenyl)methanol and 3-bromo-2-chlorophenol for 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in EXAMPLE 34A.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1(O)CCCCC1.CN(C)[C:10]1[CH:11]=[C:12](CO)[CH:13]=[CH:14][CH:15]=1.[Br:19][C:20]1[C:21]([Cl:27])=[C:22]([OH:26])[CH:23]=[CH:24][CH:25]=1.CC1(C)C(C)(C)OB(C2C=NNC=2)O1>>[Br:19][C:20]1[CH:25]=[CH:24][CH:23]=[C:22]([O:26][CH:10]2[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15]2)[C:21]=1[Cl:27]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=1C=C(C=CC1)CO)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=C(C=CC1)O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(OB(OC1(C)C)C=1C=NNC1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C(=CC=C1)OC1CCCCC1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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